![molecular formula C18H27N3O B6639799 1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6639799.png)
1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol, also known as PBC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PBC is a derivative of benzimidazole and cyclohexanol, and its chemical structure has been designed to target specific receptors in the body.
Mecanismo De Acción
The mechanism of action of 1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol is not fully understood, but it is believed to work by targeting specific receptors in the body such as the sigma-1 receptor and the serotonin transporter. This compound has been shown to bind to these receptors and modulate their activity, leading to its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's and Parkinson's disease research, this compound has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. In depression research, this compound has been shown to modulate neurotransmitter levels in the brain, leading to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol in lab experiments is its specificity for certain receptors in the body, which allows for targeted research. Another advantage is its synthetic nature, which allows for easy production and modification of the compound. However, one limitation of using this compound in lab experiments is its limited availability and high cost, which may hinder its widespread use in research.
Direcciones Futuras
There are many future directions for research on 1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol, including further studies on its mechanism of action, optimization of its synthetic process, and exploration of its potential therapeutic applications in other diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to better understand its efficacy and safety in humans. Overall, this compound has shown great potential as a therapeutic agent in various diseases, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol involves a multi-step process that begins with the reaction of 2-chlorobenzimidazole with 1-propylamine to form 1-propyl-2-chlorobenzimidazole. This intermediate product is then reacted with cyclohexanone in the presence of sodium hydride to yield this compound. The purity of the final product is ensured through recrystallization and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Aplicaciones Científicas De Investigación
1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and depression. In cancer research, this compound has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. In Alzheimer's and Parkinson's disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In depression research, this compound has been shown to have antidepressant effects by modulating neurotransmitter levels in the brain.
Propiedades
IUPAC Name |
1-[[(1-propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-2-12-21-16-9-5-4-8-15(16)20-17(21)13-19-14-18(22)10-6-3-7-11-18/h4-5,8-9,19,22H,2-3,6-7,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOKKBMDZPDHTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CNCC3(CCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.